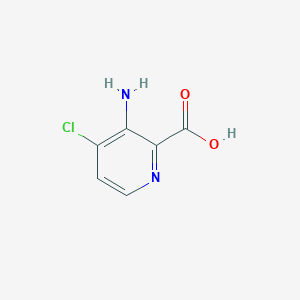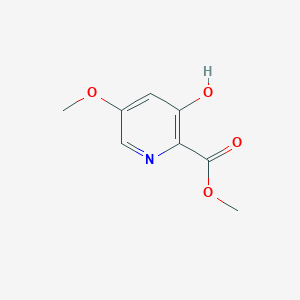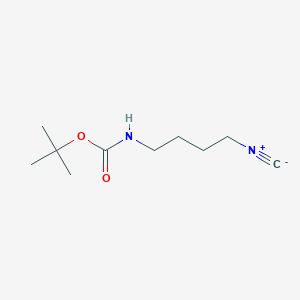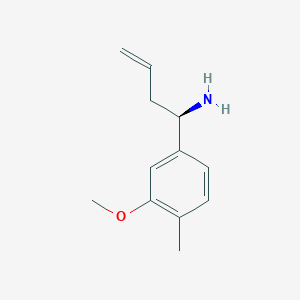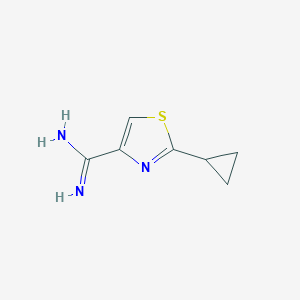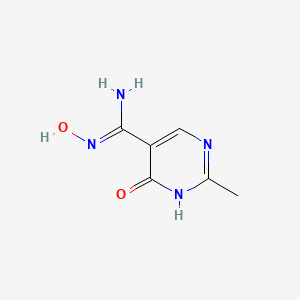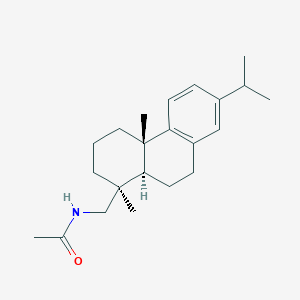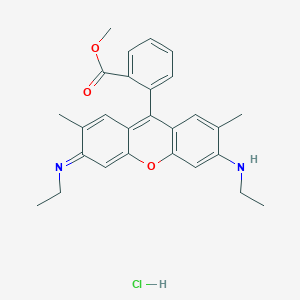
Basic Red
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Basic Red: , also known as Pararosaniline, is an organic compound with the formula [(H₂NC₆H₄)₃C]Cl. It is a magenta solid widely used as a dye. This compound is one of the four components of basic fuchsine, along with rosaniline, new fuchsine, and magenta II . This compound is structurally related to other triarylmethane dyes, such as methyl violets, including crystal violet .
准备方法
Synthetic Routes and Reaction Conditions:
Condensation of Aniline and Para-aminobenzaldehyde: This method involves the reaction of aniline with para-aminobenzaldehyde under acidic conditions to form Basic Red.
Oxidation of 4,4’-bis(aminophenyl)methane: In the presence of aniline, 4,4’-bis(aminophenyl)methane undergoes oxidation to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain the desired quality of the dye.
化学反应分析
Types of Reactions:
Oxidation: Basic Red can undergo oxidation reactions, which may alter its color and properties.
Reduction: The compound can be reduced under specific conditions, leading to changes in its chemical structure.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different colored compounds, while reduction can lead to the formation of simpler amines.
科学研究应用
Chemistry: Basic Red is used as a dye in various chemical applications, including the staining of polyacrylonitrile fibers . It is also employed in colorimetric tests for detecting sulfur dioxide and aldehydes .
Biology: In biological research, this compound is used for staining tissues and cells. It is particularly useful in the Schiff test for aldehydes and in staining pancreatic islet beta cells .
Medicine: this compound has applications in medical diagnostics, such as staining tissues for microscopic examination. It is also used as an antischistosomal agent .
Industry: The dye is widely used in the textile industry for coloring fabrics. It is also used in the production of inks, paints, and plastics .
作用机制
The mechanism of action of Basic Red involves its interaction with various molecular targets. In biological systems, the dye binds to specific cellular components, allowing for visualization under a microscope. The molecular pathways involved in its staining properties include the formation of covalent bonds with cellular proteins and nucleic acids.
相似化合物的比较
Rosaniline: Another component of basic fuchsine, similar in structure and properties to Basic Red.
New Fuchsine: A related dye with similar applications and chemical properties.
Magenta II: Another triarylmethane dye used in similar applications.
Methyl Violets: A group of dyes structurally related to this compound, including crystal violet.
Uniqueness: this compound is unique due to its specific staining properties and its ability to form stable complexes with various cellular components. Its versatility in different applications, from textile dyeing to biological staining, sets it apart from other similar compounds.
属性
IUPAC Name |
methyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3.ClH/c1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;/h8-15,28H,6-7H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVUVIWZMYRXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)

